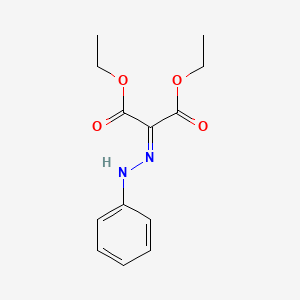

Diethyl 2-(2-phenylhydrazono)malonate

Description

Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.

Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diethyl 2-(2-phenylhydrazono)malonate: A Comprehensive Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diethyl 2-(2-phenylhydrazono)malonate is a pivotal synthetic intermediate, strategically combining the reactive functionalities of a phenylhydrazone and a malonic ester within a single molecular framework. This guide provides a comprehensive technical overview of its synthesis via the Japp-Klingemann reaction, detailed protocols for its characterization using modern analytical techniques, and an exploration of its significance as a precursor in medicinal chemistry and drug development. Designed for researchers and scientists, this document emphasizes the causal relationships behind experimental procedures, ensuring a deep and practical understanding of the compound's chemistry.

Introduction: The Strategic Importance of a Privileged Scaffold

In the fields of organic synthesis and medicinal chemistry, certain molecular motifs are recognized as "privileged structures" due to their frequent appearance in biologically active compounds and their versatility as synthetic platforms.[1] this compound is an exemplary embodiment of this concept, integrating two such powerful functionalities:

-

The Hydrazone Moiety (R¹R²C=NNH₂): This functional group is a cornerstone of synthetic chemistry. It is a key intermediate in the celebrated Fischer indole synthesis, a primary method for constructing the indole core found in numerous pharmaceuticals.[1] Furthermore, the hydrazone motif itself is present in a wide array of compounds exhibiting potent antibacterial, antiviral, and anticancer properties.[2][3][4]

-

The Malonate Group (-CH(COOR)₂): Diethyl malonate and its derivatives are fundamental building blocks in organic synthesis. The high acidity of the α-hydrogen (pKa ≈ 13) allows for easy formation of a stable enolate, which can be exploited in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations.[1]

The fusion of these two structures in this compound creates a highly valuable and versatile intermediate, primed for transformation into more complex heterocyclic systems, such as indoles and pyrazoles, which are of significant interest in drug discovery.[5][6]

Synthesis via the Japp-Klingemann Reaction

The most direct and reliable method for the synthesis of this compound is the Japp-Klingemann reaction. This reaction facilitates the coupling of an aryl diazonium salt with a β-dicarbonyl compound, in this case, diethyl malonate.[5][6]

Reaction Mechanism

The synthesis is a two-part process: the initial formation of a reactive electrophile (the benzenediazonium salt) followed by its coupling to the nucleophilic enolate of diethyl malonate. The overall transformation can be understood through the following steps:

-

Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the benzenediazonium salt. This low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.

-

Enolate Formation: Diethyl malonate is treated with a base (e.g., sodium hydroxide or sodium acetate) to deprotonate the acidic α-carbon, generating a nucleophilic enolate.

-

Azo Coupling: The electrophilic diazonium salt is attacked by the enolate of diethyl malonate. This forms a transient azo compound.

-

Tautomerization: The resulting azo compound rapidly tautomerizes to the more thermodynamically stable phenylhydrazone product.

The mechanism is illustrated in the diagram below.

Caption: Mechanism of the Japp-Klingemann Reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of temperature and stoichiometry.

Part A: Preparation of Benzenediazonium Chloride Solution

-

In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 50 mL of 3M hydrochloric acid.

-

Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring. The aniline hydrochloride may precipitate as a fine slurry.

-

In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 15 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition. Causality: This exothermic reaction generates the unstable diazonium salt; low temperature is essential to prevent its decomposition.

-

After the addition is complete, stir the solution for an additional 10 minutes. The resulting clear solution of benzenediazonium chloride should be kept cold and used immediately.

Part B: Coupling and Product Formation

-

In a 500 mL beaker, dissolve 8.0 g (0.05 mol) of diethyl malonate in 100 mL of ethanol.

-

To this solution, add a solution of 20 g of sodium acetate trihydrate in 50 mL of water. Stir to ensure it is well mixed. Causality: Sodium acetate acts as a base to generate the malonate enolate and buffers the solution to facilitate the electrophilic aromatic substitution.

-

Cool this mixture to 0–5 °C in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution (from Part A) to the diethyl malonate solution with vigorous stirring. Maintain the temperature below 10 °C.

-

A yellow to orange precipitate of this compound will form immediately.

-

After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it stand at room temperature for 1 hour to ensure the reaction goes to completion.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid product with two 50 mL portions of cold water to remove any inorganic salts.

-

Purify the crude product by recrystallization from aqueous ethanol to yield bright yellow crystals. Dry the final product in a desiccator.

Caption: Workflow for Synthesis and Purification.

Characterization and Data Analysis

Confirming the identity and purity of the synthesized product is paramount. A combination of physical and spectroscopic methods should be employed.

Physical Properties

The melting point of a crystalline solid is a reliable indicator of purity. A sharp melting range close to the literature value suggests a pure compound.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound.

| Analysis Technique | Expected Observations and Rationale |

| Melting Point | ~94-96 °C (Literature values may vary slightly) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.35-1.45 (t, 6H): -CH₃ protons of the two ethyl groups. δ ~4.30-4.45 (q, 4H): -CH₂- protons of the two ethyl groups. δ ~7.00-7.50 (m, 5H): Aromatic protons of the phenyl ring. δ ~10.5-11.5 (s, 1H, broad): N-H proton of the hydrazone. This peak is exchangeable with D₂O. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~14.0: -CH₃ carbons of ethyl groups. δ ~62.0: -O-CH₂- carbons of ethyl groups. δ ~116.0, 124.0, 129.0: Aromatic carbons. δ ~130.0: C=N carbon of the hydrazone. δ ~142.0: Aromatic C-N carbon. δ ~162.0, 165.0: C=O carbons of the two non-equivalent ester groups. |

| FT-IR (KBr, cm⁻¹) | ν ~3200-3300: N-H stretching vibration. ν ~3050: Aromatic C-H stretching. ν ~2980: Aliphatic C-H stretching. ν ~1720 & ~1680: C=O stretching of the two ester carbonyls (one is conjugated/H-bonded). ν ~1600, 1490: Aromatic C=C stretching. |

| Mass Spectrometry (EI-MS) | m/z (%): 264 [M]⁺, corresponding to the molecular formula C₁₃H₁₆N₂O₄.[7] Key fragments may include m/z 189 [M-COOEt]⁺, m/z 91 [C₆H₅N]⁺, and m/z 77 [C₆H₅]⁺. |

| TLC Analysis | Single spot on the TLC plate (e.g., using a hexane:ethyl acetate solvent system), indicating high purity. |

Applications in Synthetic Chemistry

The true value of this compound lies in its utility as a versatile synthetic precursor.

Fischer Indole Synthesis

This is arguably the most important application. By heating the phenylhydrazone with a strong acid or a Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride), it undergoes the Fischer indole synthesis. The reaction proceeds via a-sigmatropic rearrangement to furnish a substituted indole, a core scaffold in countless pharmaceuticals, including the triptan class of migraine drugs and many anticancer agents.[1][5]

References

- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. sinfoochem.com [sinfoochem.com]

chemical properties of Diethyl 2-(2-phenylhydrazono)malonate

An In-depth Technical Guide to the Chemical Properties of Diethyl 2-(2-phenylhydrazono)malonate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in modern organic synthesis, bridging the functional domains of hydrazones and malonic esters. Its unique molecular architecture makes it an exceptionally valuable precursor for the construction of complex heterocyclic systems, most notably the indole scaffold, a privileged structure in medicinal chemistry.[1] This guide provides a comprehensive technical overview of its synthesis, core chemical properties, reactivity, and spectroscopic characterization. We will delve into the mechanistic underpinnings of its formation via the Japp-Klingemann reaction and its subsequent transformation through the Fischer indole synthesis. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile compound.

Introduction: A Versatile Synthetic Building Block

In the landscape of synthetic chemistry, the strategic combination of robust functional groups within a single molecule offers a powerful platform for molecular innovation. This compound, with the chemical formula C₁₃H₁₆N₂O₄, is a prime example of such a molecule.[2] It incorporates the reactive phenylhydrazone moiety and the synthetically malleable diethyl malonate framework.

This compound is not typically valued for its intrinsic biological activity but rather for its immense potential as a precursor. Its primary and most celebrated application is in the synthesis of indole derivatives, which are central to a vast array of pharmaceuticals, including antimigraine agents of the triptan class.[3] The synthesis of this key intermediate is efficiently achieved through the Japp-Klingemann reaction, a classic method for forming hydrazones from β-keto-esters.[4][5]

This guide will systematically explore the chemical attributes of this compound, providing the in-depth knowledge necessary for its synthesis, characterization, and strategic deployment in complex synthetic pathways.

Compound Identification:

| Property | Value |

|---|---|

| IUPAC Name | Diethyl 2-(2-phenylhydrazono)propanedioate |

| CAS Number | 6134-59-4[6][7] |

| Molecular Formula | C₁₃H₁₆N₂O₄[2][7] |

| Molecular Weight | 264.28 g/mol [6][7] |

| Physical Form | Solid |

| Melting Point | 76-77 °C[7] |

Synthesis via the Japp-Klingemann Reaction

The most direct and efficient route to this compound is the Japp-Klingemann reaction.[1][4] This reaction provides a reliable method for coupling an aryl diazonium salt with a compound containing an active methylene group, such as a β-keto-ester like diethyl malonate.[4][5][8]

Mechanistic Rationale

The causality of the Japp-Klingemann reaction is rooted in fundamental principles of acid-base and nucleophilic chemistry. The process is initiated by the deprotonation of the α-hydrogen of diethyl malonate, which is made acidic (pKa ≈ 13) by the electron-withdrawing effect of the two adjacent ester carbonyl groups.[1] This generates a stable enolate anion, a potent nucleophile.

The enolate then attacks the electrophilic terminal nitrogen of a phenyl diazonium salt (prepared separately from aniline), forming an intermediate azo compound. This azo intermediate is typically unstable and undergoes hydrolysis and rearrangement, ultimately yielding the thermodynamically favored phenylhydrazone product.[4][5]

Visualization of the Japp-Klingemann Reaction

Caption: Japp-Klingemann reaction workflow for synthesis.

Experimental Protocol: Synthesis

-

Self-Validation: This protocol includes a final recrystallization step, which purifies the product. The melting point of the resulting crystals should be sharp and match the literature value (76-77 °C), providing a direct validation of purity.[7]

-

Preparation of Phenyl Diazonium Salt:

-

In a 250 mL beaker, dissolve aniline (5.0 g, 53.7 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled solution of sodium nitrite (3.8 g, 55.1 mmol) in water (10 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting solution contains the phenyl diazonium salt.

-

-

Coupling Reaction:

-

In a separate 500 mL flask, dissolve diethyl malonate (8.6 g, 53.7 mmol) in ethanol (100 mL).

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared, cold phenyl diazonium salt solution to the diethyl malonate solution with vigorous stirring.

-

Simultaneously, add a solution of sodium acetate (15 g) in water (50 mL) dropwise to maintain a slightly acidic to neutral pH.

-

A yellow-orange solid should precipitate. Continue stirring in the ice bath for 1-2 hours after the addition is complete.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the solid from an ethanol/water mixture to yield pure this compound as yellow crystals.

-

Dry the product in a desiccator. Confirm purity by measuring the melting point.

-

Chemical Reactivity: The Gateway to Indoles

The synthetic utility of this compound stems from its capacity to undergo cyclization reactions. The most significant of these is the Fischer indole synthesis.

The Fischer Indole Synthesis

This reaction, discovered by Emil Fischer in 1883, transforms a phenylhydrazone into an indole scaffold under acidic conditions.[3][9] this compound is an ideal substrate, as it already incorporates the required phenylhydrazone functionality. Heating the compound in the presence of a Brønsted or Lewis acid catalyst triggers a cascade of reactions culminating in the formation of a highly valuable diethyl indole-2,3-dicarboxylate derivative.[3][4]

Mechanistic Rationale

The reaction mechanism is a classic example of a[4][4]-sigmatropic rearrangement.[3][10]

-

Tautomerization: The phenylhydrazone first tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[3][10]

-

[4][4]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement. This key step breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate.[3][9]

-

Cyclization & Aromatization: The di-imine rearomatizes, then undergoes an intramolecular cyclization to form a five-membered ring (an aminal).

-

Elimination: Finally, under the acidic conditions, this cyclic intermediate eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring.[3][10]

Visualization of the Fischer Indole Synthesis

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

-

Self-Validation: This protocol relies on the distinct physical properties of the product. The formation of a new, higher-melting solid and subsequent characterization by spectroscopy (NMR, MS) validates the successful cyclization and formation of the indole ring.

-

Reaction Setup:

-

Place this compound (5.0 g, 18.9 mmol) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (50 g) or another suitable acid catalyst like zinc chloride (ZnCl₂).

-

Equip the flask with a reflux condenser and a calcium chloride drying tube.

-

-

Cyclization:

-

Heat the mixture in an oil bath to 100-120 °C with stirring.

-

Maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the viscous mixture onto crushed ice (200 g) in a beaker with stirring.

-

The product should precipitate as a solid. If it oils out, continue stirring until it solidifies.

-

Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Purify the crude indole derivative by recrystallization from ethanol or by column chromatography.

-

Spectroscopic Characterization

Accurate identification of this compound is essential. The following tables summarize the expected spectroscopic data based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H | Ar-H |

| Hydrazone-H | ~10.5 - 11.5 | Singlet (broad) | 1H | N-H |

| Ester-CH₂ | ~4.3 | Quartet | 4H | O-CH₂ -CH₃ |

| Ester-CH₃ | ~1.3 | Triplet | 6H | O-CH₂-CH₃ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Ester Carbonyl | ~165 | C =O |

| Imine Carbon | ~140 | C =N |

| Aromatic Carbons | 115 - 145 | Ar-C |

| Ester Methylene | ~62 | O-CH₂ -CH₃ |

| Ester Methyl | ~14 | O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Hydrazone |

| ~3050 | C-H Stretch (sp²) | Aromatic |

| ~2980 | C-H Stretch (sp³) | Alkyl (Ethyl) |

| ~1730 | C=O Stretch | Ester |

| ~1600 | C=N Stretch | Imine/Hydrazone |

| ~1500, ~1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

| Feature | Description |

| Molecular Ion (M⁺) | Expected at m/z = 264. |

| Key Fragments | Fragmentation patterns would likely involve the loss of ethoxy groups (M-45, loss of •OCH₂CH₃) or cleavage related to the ester and phenyl groups. The stability of the aromatic system will influence the fragmentation pathways.[11][12] |

References

- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]

- 2. This compound | C13H16N2O4 | CID 220064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. Japp-Klingemann_reaction [chemeurope.com]

- 6. 6134-59-4|this compound|BLDpharm [bldpharm.com]

- 7. This compound | 6134-59-4 [m.chemicalbook.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2-(2-phenylhydrazono)malonate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of Diethyl 2-(2-phenylhydrazono)malonate, a molecule of significant interest to researchers and professionals in drug development and organic synthesis. While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: A Molecule of Interest

This compound (CAS No. 6134-59-4) belongs to the class of arylhydrazones of active methylene compounds.[1] This class of compounds is recognized for its versatile applications in medicinal chemistry, including the development of novel therapeutic agents.[2][3] The unique structural combination of a phenylhydrazone moiety and a diethyl malonate backbone makes it a valuable synthon for the preparation of various heterocyclic systems and a potential candidate in drug discovery programs. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the N-H proton of the hydrazone, and the two ethyl ester groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H | Aromatic protons typically resonate in this region. The exact shifts and multiplicities will depend on the substitution pattern and electronic environment. |

| N-H | 8.0 - 10.0 | Singlet (broad) | 1H | The N-H proton of a hydrazone is typically deshielded and may exhibit broadening due to quadrupole effects and/or exchange. |

| -O-CH₂- (Ethyl) | 4.1 - 4.4 | Quartet | 4H | The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split by the neighboring methyl protons. |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | 6H | The terminal methyl protons of the ethyl groups are in a typical aliphatic region and are split by the adjacent methylene protons. |

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. The predicted chemical shifts are based on the analysis of similar structures, such as diethyl malonate and other arylhydrazone derivatives. For instance, the methylene and methyl protons of the ethyl ester groups in diethyl malonate itself show characteristic quartet and triplet signals, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Ester) | 160 - 170 | Ester carbonyl carbons consistently resonate in this downfield region. |

| C=N (Hydrazone) | 140 - 150 | The imine-like carbon of the hydrazone is deshielded and appears in this range. |

| Phenyl-C (ipso) | 135 - 145 | The aromatic carbon directly attached to the nitrogen atom is expected to be in this region. |

| Phenyl-C | 115 - 130 | The other aromatic carbons will appear in the typical aromatic region, with variations based on their position relative to the hydrazono group. |

| C (malonate) | 95 - 105 | The central carbon of the malonate is attached to two electron-withdrawing ester groups and a nitrogen atom, causing a significant downfield shift. |

| -O-CH₂- (Ethyl) | 60 - 65 | The methylene carbons attached to the ester oxygen are deshielded. |

| -CH₃ (Ethyl) | 13 - 16 | The terminal methyl carbons of the ethyl groups are found in the typical upfield aliphatic region. |

Trustworthiness of Predictions: These predictions are grounded in the well-established chemical shift ranges for common functional groups and are corroborated by data from structurally related compounds. While experimental verification is the gold standard, these predicted values provide a reliable framework for spectral assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H Stretch | 3200 - 3400 | Medium | Characteristic of N-H stretching vibrations in hydrazones. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for C-H stretching in aromatic rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H stretching of the ethyl groups. |

| C=O Stretch (Ester) | 1720 - 1750 | Strong | A strong, sharp absorption is expected for the carbonyl groups of the two ester functionalities. Conjugation with the C=N bond may slightly lower this frequency. |

| C=N Stretch | 1600 - 1650 | Medium | Characteristic of the imine-like double bond in the hydrazone moiety. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of absorptions is expected for the aromatic ring. |

| C-O Stretch (Ester) | 1000 - 1300 | Strong | Two distinct C-O stretching bands are anticipated from the ester groups. |

Self-Validating System: The presence of all these characteristic bands in an experimental spectrum would provide strong, corroborating evidence for the structure of this compound. The combination of a strong C=O stretch, a medium C=N stretch, and an N-H stretch would be particularly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Molecular Ion

The molecular formula of this compound is C₁₃H₁₆N₂O₄. The expected monoisotopic mass is approximately 264.11 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z 264 would be expected.

Predicted Fragmentation Pattern

The fragmentation of this compound under EI conditions is likely to proceed through several characteristic pathways, based on the fragmentation of similar malonate derivatives.[4]

Figure 2: Predicted major fragmentation pathways for this compound.

Key Fragmentation Pathways:

-

Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 219.

-

Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃): This would lead to a fragment at m/z 191.

-

Cleavage of the N-N bond: This could generate a phenyl diazonium ion ([C₆H₅N₂]⁺) at m/z 105, which could further lose N₂ to give the phenyl cation ([C₆H₅]⁺) at m/z 77.

-

Cleavage of the C-N bond: This could also lead to fragments corresponding to the diethyl malonate and phenylhydrazone moieties.

Experimental Protocols

For researchers seeking to acquire experimental data, the following protocols provide a standardized approach.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established principles and supported by data from analogous compounds, offers a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The provided experimental protocols serve as a practical starting point for the acquisition and interpretation of experimental data, facilitating the unambiguous identification and further investigation of this important chemical entity.

References

The Biological Versatility of Diethyl 2-(2-phenylhydrazono)malonate (DPHM) Derivatives: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The confluence of the phenylhydrazone moiety and the diethyl malonate framework creates a class of compounds, Diethyl 2-(2-phenylhydrazono)malonate (DPHM) derivatives, with remarkable therapeutic potential. Both hydrazones and malonates are recognized as "privileged structures" in medicinal chemistry, valued for their versatile reactivity and frequent appearance in biologically active molecules.[1] This guide provides a comprehensive exploration of the diverse biological activities of DPHM derivatives, delving into their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. By synthesizing mechanistic insights with structure-activity relationship (SAR) data and detailed experimental protocols, this document serves as a technical resource for researchers aiming to harness the potential of this promising chemical scaffold.

Core Synthesis Strategy: The Gateway to DPHM Derivatives

The foundational approach to synthesizing DPHM and its derivatives is a classic condensation reaction. The process involves the reaction of a substituted phenylhydrazine with diethyl 2-oxomalonate. This reaction is mechanistically driven by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic keto-carbon of the malonate, followed by dehydration to form the stable C=N hydrazone bond.[2] The versatility of this synthesis allows for extensive chemical modifications on the phenyl ring of the hydrazine precursor, enabling the generation of large libraries for structure-activity relationship (SAR) studies.

General Experimental Protocol: Synthesis of a DPHM Derivative

-

Reactant Preparation: Dissolve equimolar amounts of the selected substituted phenylhydrazine and diethyl 2-oxomalonate in a suitable solvent, such as ethanol.

-

Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack.

-

Reaction Condition: Reflux the reaction mixture for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Caption: General workflow for the synthesis of DPHM derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a primary focus of medicinal chemistry, and phenylhydrazone derivatives have emerged as a promising class of compounds.[3] Their mechanisms of action are multifaceted, potentially involving DNA intercalation, covalent binding to DNA, or disruption of cell membrane integrity.[3] Furthermore, certain derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, key strategies in cancer therapy.[4]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of these derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups such as chloro (Cl) or nitro (NO₂) can significantly enhance antiproliferative activity. For example, an ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][3][5][6]triazin-3-yl]acetate, a related heterocyclic hydrazone, was identified as a promising lead structure due to its selective cytotoxicity against cancer cells over normal cells.[7]

-

Positional Isomerism: The position of the substituent is crucial. Different isomers can exhibit vastly different biological activities, highlighting the importance of the ligand's three-dimensional conformation in its interaction with biological targets.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative phenylhydrazone derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylhydrazone Analog 1 | HepG2 (Liver) | Data specific to DPHM not available; related compounds show activity. | [3] |

| Phenylhydrazone Analog 2 | MCF-7 (Breast) | Data specific to DPHM not available; related compounds show activity. | [3][4] |

| 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide | A549 (Lung) | Lower than Cisplatin | [8] |

| Ethyl [4-oxo-8-(3-chlorophenyl)...]acetate | Multiple Lines | High Activity | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a reliable method for assessing the in vitro cytotoxic activity of DPHM derivatives.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the DPHM derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

References

- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]

- 2. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structure elucidation and in vitro anticancer activities of novel derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate and ethyl (4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Bentham Science [eurekaselect.com]

solubility and stability of Diethyl 2-(2-phenylhydrazono)malonate

An In-depth Technical Guide to the Solubility and Stability of Diethyl 2-(2-phenylhydrazono)malonate

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry, valued for its role as a precursor to complex heterocyclic architectures, most notably indoles via the Fischer indole synthesis.[1] Its effective use in research, process development, and manufacturing is contingent upon a thorough understanding of its physicochemical properties, particularly its solubility and chemical stability. This guide provides a comprehensive technical overview of these characteristics, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the compound's solubility profile across a range of common solvents and delve into its stability under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic degradation, in alignment with established pharmaceutical industry practices.[2][3][4]

Core Physicochemical Profile

A foundational understanding of this compound begins with its basic molecular and physical properties. These data are essential for experimental design, from reaction setup to purification and formulation.

| Property | Value | Reference(s) |

| IUPAC Name | Diethyl 2-(2-phenylhydrazono)propanedioate | [5] |

| CAS Number | 6134-59-4 | [1][6][7][8] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [5][6][9][10] |

| Molecular Weight | 264.28 g/mol | [9][10] |

| Appearance | Crystalline solid (typically yellow) | [11] |

Solubility Profile: A Practical Assessment

The solubility of a compound dictates its utility in various applications, including reaction medium selection, purification strategies, and formulation for biological screening.

Qualitative Solubility in Common Solvents

This compound exhibits a varied solubility profile that reflects its molecular structure, which contains both polar (ester, hydrazone) and non-polar (phenyl ring, ethyl chains) functionalities.

| Solvent Class | Solvent Example(s) | Solubility | Rationale |

| Protic Polar | Water | 20 g/L at 20 °C (Moderate)[1] | The ester and hydrazone groups can form hydrogen bonds with water, but the non-polar phenyl and ethyl groups limit miscibility. |

| Ethanol | Miscible[1] | The ethanol backbone is compatible with the ethyl esters, and its hydroxyl group can interact with the polar functionalities. | |

| Aprotic Polar | Acetone, Dimethyl Sulfoxide (DMSO) | Very Soluble[1] | These solvents effectively solvate both the polar and non-polar regions of the molecule. |

| Aprotic Non-Polar | Diethyl Ether, Benzene, Chloroform | Miscible/Soluble[1] | The significant non-polar character of the molecule, particularly the phenyl ring, allows for strong van der Waals interactions. |

| Oils & Glycols | Fixed Oils, Propylene Glycol | Soluble[1] | These solvents have ester or ether linkages and alkyl chains, making them compatible with the compound's structure. |

| Hydrophilic Polyols | Glycerin | Insoluble[1] | The highly polar and extensive hydrogen-bonding network of glycerin does not effectively solvate the non-polar portions of the molecule. |

| Alkanes | Mineral Oil | Insoluble[1] | The purely non-polar nature of mineral oil is insufficient to overcome the crystal lattice energy and solvate the polar functional groups. |

Factors Influencing Solubility

-

Temperature : In accordance with general chemical principles, the solubility of this compound in most solvents is expected to increase with temperature.[12] This can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates.

-

pH : As a neutral molecule, the solubility of this compound in aqueous media is not expected to be significantly dependent on pH within a neutral to moderately acidic range.[13] However, at highly acidic or basic pH values, chemical degradation (hydrolysis) becomes a competing and often overriding factor, which can affect the apparent solubility as the parent compound is consumed.[13]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, pH 7.4 buffer) in a sealed, inert vial. The presence of undissolved solid is crucial to ensure equilibrium with the saturated solution.

-

Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[14]

-

Phase Separation : Cease agitation and allow the excess solid to settle. Separate the saturated supernatant from the solid material by centrifugation followed by careful filtration through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particulates.

-

Quantification : Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

-

Analysis : Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry against a calibration curve or HPLC.[13]

-

Calculation : Back-calculate the original concentration in the undiluted filtrate to determine the equilibrium solubility in units such as mg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Protocol.

Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is critical for defining its shelf-life, establishing appropriate storage conditions, and identifying potential impurities that may arise during synthesis or formulation.[4] Forced degradation studies, or stress testing, are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][15][16]

Intrinsic Stability and Susceptible Functional Groups

The molecule's structure contains two primary functionalities susceptible to degradation:

-

Malonate Esters : The two ethyl ester groups are prone to hydrolysis under both acidic and basic conditions.[17]

-

Phenylhydrazone Moiety : The C=N double bond of the hydrazone is susceptible to hydrolysis, particularly in acidic media.[11] The phenylhydrazine portion is also known to be sensitive to oxidation.[18]

Forced Degradation Analysis

The goal of a forced degradation study is to induce degradation, typically in the range of 5-20%, to generate and identify potential degradation products without destroying the molecule entirely.[15][16]

-

Acid Hydrolysis : Under acidic conditions (e.g., 0.1 M HCl), two primary degradation pathways are anticipated. The most likely is the hydrolysis of the hydrazone bond to yield phenylhydrazine and diethyl ketomalonate . A secondary, slower reaction would be the hydrolysis of the ester groups.

-

Base Hydrolysis (Saponification) : In basic media (e.g., 0.1 M NaOH), the ester groups are highly susceptible to rapid saponification, yielding the corresponding malonate salt and ethanol .[17] This reaction is typically much faster than base-catalyzed hydrazone cleavage.

-

Oxidative Degradation : The phenylhydrazone group is susceptible to oxidation (e.g., with 3% H₂O₂). The oxidation of phenylhydrazine is a complex process known to involve superoxide radicals and can lead to the formation of phenyldiazene and benzenediazonium ions, suggesting that a complex mixture of oxidative degradation products could be formed.[18][19]

-

Thermal Degradation : When heated, particularly in the presence of moisture, the rates of hydrolytic degradation will increase.[2] If hydrolysis leads to the formation of the malonic acid derivative, subsequent heating can readily cause decarboxylation.[17]

-

Photodegradation : As a molecule with a conjugated π-system involving an aromatic ring and a hydrazone, this compound should be evaluated for its photostability. Exposure to UV and visible light, as outlined in ICH Q1B guidelines, could lead to isomerization or cleavage of the C=N bond or other radical-mediated reactions.[15][20]

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: To investigate the degradation pathways of this compound under various stress conditions and support the validation of a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[15]

-

Application of Stress Conditions :

-

Acidic : Mix the stock solution with 0.1 M HCl and heat gently (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic : Mix the stock solution with 0.1 M NaOH and keep at room temperature, monitoring frequently due to the expected rapid reaction.

-

Oxidative : Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal : Expose a solid sample and a solution sample to elevated heat (e.g., 80 °C) in a stability chamber.

-

Photolytic : Expose a solid sample and a solution sample to a controlled light source that provides both UV and visible output, as specified by ICH Q1B, alongside a dark control sample.[15][20]

-

-

Time-Point Sampling : At appropriate time intervals, withdraw an aliquot from each stress condition.

-

Neutralization : For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution to prevent further degradation or damage to the analytical column.

-

Analysis : Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. The method must be capable of separating the intact parent drug from all major degradation products.[16]

Caption: Workflow for a Forced Degradation Study.

Recommended Storage and Handling

Based on the compound's stability profile, the following storage and handling procedures are recommended to ensure its integrity and purity over time.

-

General Storage : The compound should be stored in a cool, dry, and well-ventilated area.[17]

-

Container : Use a tightly sealed container made of an inert material (e.g., amber glass) to protect against moisture and air (oxygen).[17]

-

Long-Term Storage : For long-term preservation of purity, refrigeration at 2-8 °C is strongly recommended to minimize the rate of potential hydrolytic and oxidative degradation.[17]

-

Protection from Light : Given its potential for photodegradation, the compound should be protected from direct sunlight and strong artificial light sources.

Conclusion

This compound is a moderately stable compound whose practical utility is governed by its solubility and degradation profile. It exhibits good solubility in a range of common organic solvents, facilitating its use in synthesis and purification. However, its stability is compromised by hydrolytic (especially basic), oxidative, and potentially photolytic conditions. The primary degradation pathways involve cleavage of the hydrazone linkage and saponification of the ester groups. Adherence to recommended storage conditions—specifically, keeping the compound cool, dry, and protected from light in a tightly sealed container—is imperative for maintaining its quality and ensuring reproducible results in research and development.

References

- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ijsdr.org [ijsdr.org]

- 5. This compound | C13H16N2O4 | CID 220064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2abiotech.net [2abiotech.net]

- 7. 6134-59-4|this compound|BLDpharm [bldpharm.com]